3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid
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Overview
Description
3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Cinnamic acid derivatives, to which "3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid" structurally relates, have garnered attention in medicinal research due to their antitumor properties. These compounds, including various cinnamoyl acids and esters, have been investigated for their efficacy in anticancer research, highlighting the rich medicinal tradition and potential underutilization of cinnamic acid derivatives in oncology (De, Baltas, & Bedos-Belval, 2011).
Antioxidant and Antimicrobial Effects
Syringic acid, another phenolic compound with structural similarities, demonstrates a broad spectrum of therapeutic applications, including the prevention of diabetes, cardiovascular diseases, cancer, and cerebral ischemia. Its strong antioxidant activity is attributed to the presence of methoxy groups on the aromatic ring, suggesting similar potential benefits for related compounds (Srinivasulu et al., 2018).
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of various compounds, including those structurally related to "this compound." Ursolic acid, for instance, is found in several plants and has been reported to possess anti-tumor, anti-diabetic, cardioprotective, and hepatoprotective properties. Its ability to prevent oxidative damage and inflammation may offer insights into the therapeutic potential of similar compounds for managing neurodegenerative and psychiatric diseases (Ramos-Hryb et al., 2017).
Metabolic Pathways and Nutrient Interactions
The metabolism of aspartyl moieties, like those possibly related to "this compound," involves hydrolysis in the gut to yield aspartic acid, phenylalanine, and methanol. This metabolic process is essential for understanding the bioavailability and physiological effects of dietary and supplemental forms of such compounds (Ranney & Oppermann, 1979).
Mechanism of Action
Target of Action
The primary target of the compound “3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid” is currently unknown. It is known that compounds with a similar structure, such as 3-methoxyphenylboronic acid, are often used in suzuki–miyaura cross-coupling reactions . This suggests that the compound may interact with palladium catalysts and participate in carbon-carbon bond formation .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other compounds, it may participate in reactions involving the formation of carbon-carbon bonds . The compound could potentially act as a nucleophile, donating electrons to form new bonds.
Biochemical Pathways
Compounds with similar structures have been found to participate in various biochemical reactions, including carbon-carbon bond formation .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Properties
IUPAC Name |
3-(3-methoxy-N-methylanilino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(7-6-11(13)14)9-4-3-5-10(8-9)15-2/h3-5,8H,6-7H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISAOLSKRMWKIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC(=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589456 |
Source
|
Record name | N-(3-Methoxyphenyl)-N-methyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14055-88-0 |
Source
|
Record name | N-(3-Methoxyphenyl)-N-methyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.